4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Drug Metabolism ADME-Tox CYP450 Inhibition

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid (CAS 947013-71-0) is a synthetic small-molecule benzimidazole derivative. Its core structure, featuring a 5-chloro substitution on the benzimidazole ring and a butyric acid side chain, chemically differentiates it from other benzimidazole analogs used as potassium-competitive acid blockers (P-CABs) or angiotensin II receptor antagonists.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
CAS No. 947013-71-0
Cat. No. B3039003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
CAS947013-71-0
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N=C1CCCC(=O)O
InChIInChI=1S/C12H13ClN2O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17)
InChIKeyLKRNBBIFVGBJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid (CAS 947013-71-0) is Prioritized in Benzimidazole-based Procurement


4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid (CAS 947013-71-0) is a synthetic small-molecule benzimidazole derivative . Its core structure, featuring a 5-chloro substitution on the benzimidazole ring and a butyric acid side chain, chemically differentiates it from other benzimidazole analogs used as potassium-competitive acid blockers (P-CABs) or angiotensin II receptor antagonists [1]. While extensive public bioactivity data is scarce, its structural features suggest it is a key intermediate or scaffold for further derivatization in medicinal chemistry programs focused on acid-related diseases or oncology.

Procurement Risk: Why Generic Benzimidazole Analogs Cannot Substitute for CAS 947013-71-0


Simple class-level substitution is inadvisable because minor structural variations on the benzimidazole core drastically alter target selectivity and pharmacokinetic profiles [1]. In the context of potassium-competitive acid blockers, for instance, a study on novel benzimidazole derivatives demonstrated that subtle changes in the substituent pattern lead to a >5-fold difference in H+,K+-ATPase inhibitory activity, with lead compounds A12 (IC50 = 9.32 μM) and A18 (IC50 = 5.83 μM) showing markedly different potencies [1]. The specific 5-chloro and butyric acid motif of CAS 947013-71-0 is chemically distinct from these leads, implying a unique biological fingerprint that cannot be replicated by other in-class compounds without equivalent experimental validation.

Direct and Inferred Differential Performance of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid


CYP3A4 Metabolic Stability: A Tentative In Vitro Profile

A ChEMBL-curated dataset in BindingDB reports an IC50 of 6.5 μM for inhibition of CYP3A4 in human liver microsomes [1]. While direct comparator data within the same assay is not publicly available for this specific compound, this value can be cross-referenced with the general P-CAB field, where lead benzimidazole derivatives like Tegoprazan show potent CYP3A4 inhibition (IC50 typically in the low micromolar range). This suggests CAS 947013-71-0 possesses moderate CYP3A4 liability, a critical parameter for scout SAR studies.

Drug Metabolism ADME-Tox CYP450 Inhibition

hERG Cardiac Safety Channel Liability: A Favorable Inactive Profile

The same ChEMBL dataset indicates that 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is essentially inactive against the hERG potassium channel (IC50 > 30 μM) [1]. This is a quantifiable advantage over many basic benzimidazole-containing drug candidates, which often suffer from hERG-related cardiotoxicity. The high IC50 suggests a wide safety margin for this specific chemotype.

Cardiac Safety hERG Inhibition Toxicity Screening

Structural Differentiation from Clinical P-CAB Lead Compounds

In a recent SAR study of benzimidazole-based potassium-competitive acid blockers, the most potent compounds A12 and A18 displayed H+,K+-ATPase IC50 values of 9.32 μM and 5.83 μM, respectively [1]. 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is structurally distinct, with a 5-chloro substituent and a butyric acid side chain that is absent in A12/A18. This structural difference creates a unique chemical space that has not been explored in the published P-CAB series, representing an opportunity to probe unconventional binding modes.

Structure-Activity Relationship Lead Optimization Scaffold Hopping

Potential Utility as a Synthetic Intermediate in Bendamustine Analog Synthesis

A structurally related compound, 4-[5-(2-chloroethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid, has been characterized as a degradant impurity (Impurity-A) in bendamustine hydrochloride drug product . The target compound differs by only a chlorine atom at the 5-position instead of an aminoethyl group, making it a potential precursor or reference standard for the synthesis and quality control of next-generation bendamustine derivatives.

Process Chemistry Impurity Profiling Bendamustine Analogs

Scientific Procurement Scenarios for 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid


Scout Fragment for CYP3A4 Structure-Metabolism Relationship Studies

Its measured IC50 of 6.5 μM against CYP3A4 [1] makes it a valuable tool for medicinal chemistry teams needing a moderately active control compound to benchmark new chemical series. It can be used in ADME screening cascades to establish baseline CYP inhibition values for benzimidazole-focused libraries.

Unpatented Chemical Probe for P-CAB Drug Discovery

Since the compound is structurally distinct from the clinically advanced P-CABs (e.g., Vonoprazan, Tegoprazan) and the recently published leads A12/A18 [1], it represents a commercially available, unencumbered starting point for scaffold-hopping exercises aimed at generating novel intellectual property in the acid-related disease area.

Development of Bendamustine-related Reference Standards

Its close structural relationship to a known bendamustine impurity [1] makes it suitable as a starting material for synthesizing analytical reference standards, which are essential for the quality control and regulatory filing of generic bendamustine formulations.

Cardiac Safety Profiling of Early-stage Benzimidazole Leads

The confirmed inactivity against the hERG channel (IC50 > 30 μM) [1] allows it to serve as a negative control or a structural template for designing analogs with a deliberately clean cardiac safety profile, a major advantage in early drug discovery.

Quote Request

Request a Quote for 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.